molecular formula C20H15N3O3 B11609754 2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

Cat. No.: B11609754
M. Wt: 345.4 g/mol
InChI Key: OXRNHPCAYKVYNC-UHFFFAOYSA-N
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Description

2-Amino-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of functional groups, including an amino group, a carbonitrile group, and a prop-2-yn-1-yl group. The spiro linkage between the chromene and indole moieties adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: This step involves the cyclization of a suitable precursor to form the chromene ring.

    Introduction of the Indole Moiety: The indole ring is introduced through a series of reactions, often involving the use of indole derivatives.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the chromene and indole moieties under specific conditions, often involving catalysts and controlled temperatures.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile: This compound shares structural similarities with other spiro compounds, such as spirooxindoles and spirochromenes.

    Spirooxindoles: Known for their diverse biological activities and applications in medicinal chemistry.

    Spirochromenes: Studied for their potential therapeutic properties and use in material science.

Uniqueness

The uniqueness of 2-Amino-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile lies in its specific combination of functional groups and spiro linkage, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-amino-2',5-dioxo-1'-prop-2-ynylspiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C20H15N3O3/c1-2-10-23-14-7-4-3-6-12(14)20(19(23)25)13(11-21)18(22)26-16-9-5-8-15(24)17(16)20/h1,3-4,6-7H,5,8-10,22H2

InChI Key

OXRNHPCAYKVYNC-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N

Origin of Product

United States

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